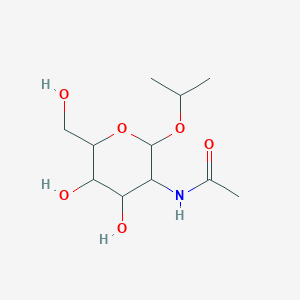

Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside

Beschreibung

Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside (IADH), also known as C34 or isopropyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-α-D-glucopyranoside, is a synthetic glycoside derivative with a 2-acetylamino-2-deoxyhexopyranose backbone. Its structure includes an isopropyl aglycone and acetyl groups at the 3-, 4-, and 6-positions of the sugar ring . This compound is synthesized via glycosylation reactions, often involving acidic ion-exchange resins and chromatographic purification, yielding a white solid with moderate efficiency (49% yield in one protocol) .

IADH has garnered attention as a Toll-like receptor 4 (TLR4) inhibitor, showing promise in mitigating systemic inflammation in preclinical models of endotoxemia and necrotizing enterocolitis .

Eigenschaften

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHJQINNMOQHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Isopropyl 2-(Acetylamino)-2-Desoxyhexopyranosid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Desoxyhexopyranosid-Kerns. Dieser Kern kann durch Glykosylierungsreaktionen synthetisiert werden, bei denen ein Zuckerdonor unter dem Einfluss eines Katalysators mit einem Akzeptormolekül reagiert. Die Acetylaminogruppe wird durch Acetylierungsreaktionen eingeführt, wobei häufig Essigsäureanhydrid als Acetylierungsmittel verwendet wird. Die Isopropylgruppe wird dann durch eine Alkylierungsreaktion unter Verwendung von Isopropylhalogeniden unter basischen Bedingungen angehängt.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Isopropyl 2-(Acetylamino)-2-Desoxyhexopyranosid optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionstemperaturen und effiziente Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isopropyl 2-(Acetylamino)-2-Desoxyhexopyranosid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile funktionelle Gruppen in der Verbindung ersetzen. Häufige Reagenzien sind Halogenide und Alkoxide.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

Substitution: Alkylhalogenide, Alkoxide

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Carbonsäuren

Reduktion: Alkohole, Amine

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Isopropyl 2-(Acetylamino)-2-Desoxyhexopyranosid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Acetylaminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während die Isopropylgruppe die Lipophilie erhöhen kann, was die Membranpenetration erleichtert. Die Desoxyhexopyranosid-Einheit kann mit Kohlenhydrat-bindenden Proteinen interagieren und verschiedene biologische Stoffwechselwege beeinflussen.

Wirkmechanismus

The mechanism of action of Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the isopropyl group may enhance lipophilicity, facilitating membrane penetration. The deoxyhexopyranoside moiety can interact with carbohydrate-binding proteins, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of IADH and Analogs

Physicochemical Properties

- Solubility: IADH’s acetyl groups increase lipophilicity (logP ~1.5–2.0), whereas non-acetylated analogs like Compound 16 are more water-soluble. The hexadecyl analog’s long alkyl chain further elevates logP (>4), favoring lipid-rich environments .

- Stability : Acetylation in IADH protects hydroxyl groups from oxidation, enhancing shelf-life compared to unprotected derivatives. However, the nitrophenyl analog is light-sensitive due to its aromatic nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.